Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride
CAS No.: 1205750-18-0
Cat. No.: VC4446486
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1205750-18-0 |
|---|---|
| Molecular Formula | C11H14ClNO3 |
| Molecular Weight | 243.69 |
| IUPAC Name | methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-3-9-7-12-4-5-15-10(9)6-8;/h2-3,6,12H,4-5,7H2,1H3;1H |
| Standard InChI Key | DDIHHGDMIIWAFU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(CNCCO2)C=C1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride features a seven-membered benzoxazepine ring fused to a benzene moiety, with a methyl ester group at position 8 and a hydrochloride salt (Figure 1). The IUPAC name is methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride, and its SMILES notation is COC(=O)C1=CC2=C(CNCCO2)C=C1.Cl . The InChI key DDIHHGDMIIWAFU-UHFFFAOYSA-N confirms its unique stereochemical identity .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1205750-18-0 | |
| Molecular Formula | ||
| Molecular Weight | 243.69 g/mol | |
| SMILES | COC(=O)C1=CC2=C(CNCCO2)C=C1.Cl | |
| InChI Key | DDIHHGDMIIWAFU-UHFFFAOYSA-N |
Solubility and Stability
Synthetic Routes and Optimization
Cyclization Strategies
The synthesis of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride begins with aromatic precursors such as substituted phenols or amines. A common route involves cyclization using sodium hydride (NaH) or potassium carbonate () in polar aprotic solvents like dimethylformamide (DMF) . For example, reacting methyl 4-aminobenzoate with ethylene oxide derivatives under basic conditions yields the benzoxazepine core .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | NaH, DMF, 0°C to RT, 12 h | 65% | |
| Salt Formation | HCl in diethyl ether, 0°C | 85% |
Challenges in Purification
Purification often requires column chromatography using silica gel and gradients of ethyl acetate/hexane. The hydrochloride salt is precipitated by adding gaseous HCl to the free base in diethyl ether .
Biological Activity and Mechanistic Insights
Target Engagement
This compound modulates neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling. Its benzoxazepine scaffold allows selective binding to allosteric sites on G protein-coupled receptors (GPCRs), potentially enhancing receptor subtype specificity .
Enzymatic Interactions
In vitro studies suggest inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme linked to inflammatory responses. The methyl ester group at position 8 may enhance membrane permeability, facilitating intracellular target engagement .
Table 3: Preliminary Biological Data
| Assay | Result (IC₅₀) | Model System | Reference |
|---|---|---|---|
| PDE4 Inhibition | 2.3 µM | Human recombinant | |
| Serotonin Receptor Binding | Rat brain homogenate |
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap and water |
| Inhalation | Use fume hood; monitor air quality |
| Storage | Store at 2–8°C in airtight container |
Disposal Considerations
Unused material should be incinerated in accordance with local regulations for halogenated organic compounds .
Applications in Drug Discovery
Lead Optimization Studies
The methyl ester moiety serves as a prodrug strategy, with hydrolysis in vivo yielding the active carboxylic acid metabolite . Structural analogs with substituents at position 3 show enhanced blood-brain barrier penetration in rodent models.
Patent Landscape
As of 2025, no patents specifically claim this compound, but related benzoxazepine derivatives are protected for use in neurodegenerative diseases (e.g., WO2023039521A1) .
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